methyl 2-(5-formyl-1H-pyrrol-2-yl)acetate
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Overview
Description
Methyl 2-(5-formyl-1H-pyrrol-2-yl)acetate is an organic compound with the molecular formula C8H9NO3. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of a formyl group at the 5-position and a methyl ester group at the 2-position of the pyrrole ring. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Mechanism of Action
Target of Action
Pyrrole compounds are known to interact with various biological targets, including enzymes and receptors, due to their versatile structure .
Mode of Action
Pyrrole compounds are known for their ability to form complexes with other molecules, which could potentially influence their interaction with biological targets .
Biochemical Pathways
Pyrrole compounds are involved in a wide range of biological processes, suggesting that they may influence multiple pathways .
Result of Action
Pyrrole compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(5-formyl-1H-pyrrol-2-yl)acetate typically involves the condensation of 2,5-dimethoxytetrahydrofuran with amines or sulfonamines in the presence of water and a catalytic amount of iron (III) chloride . This reaction forms the pyrrole ring with the desired substituents. The reaction conditions usually require refluxing the mixture to facilitate the formation of the pyrrole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar condensation reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-formyl-1H-pyrrol-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Electrophiles such as halogens, alkylating agents, and acylating agents
Major Products Formed
Oxidation: Methyl 2-(5-carboxy-1H-pyrrol-2-yl)acetate
Reduction: Methyl 2-(5-hydroxymethyl-1H-pyrrol-2-yl)acetate
Substitution: Various substituted pyrrole derivatives depending on the electrophile used
Scientific Research Applications
Methyl 2-(5-formyl-1H-pyrrol-2-yl)acetate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(5-methoxymethyl-1H-pyrrol-2-yl)acetate
- Methyl 2-(5-hydroxymethyl-1H-pyrrol-2-yl)acetate
- Methyl 2-(5-methyl-1H-pyrrol-2-yl)acetate
Uniqueness
Methyl 2-(5-formyl-1H-pyrrol-2-yl)acetate is unique due to the presence of the formyl group at the 5-position of the pyrrole ring. This functional group imparts distinct chemical reactivity and biological activity compared to other similar compounds. The formyl group can undergo various transformations, making this compound a versatile intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
methyl 2-(5-formyl-1H-pyrrol-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-12-8(11)4-6-2-3-7(5-10)9-6/h2-3,5,9H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGRYICHBLFPPCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(N1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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